molecular formula C9H9NO2 B116142 3,7-Dimethylbenzo[d]isoxazol-6-ol CAS No. 148321-62-4

3,7-Dimethylbenzo[d]isoxazol-6-ol

Cat. No.: B116142
CAS No.: 148321-62-4
M. Wt: 163.17 g/mol
InChI Key: SATJMNCUUXJQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylbenzo[d]isoxazol-6-ol is a benzo[d]isoxazole derivative, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research . The benzo[d]isoxazole core is a privileged structure found in a variety of biologically active molecules and several commercially available drugs . Isoxazole-containing compounds are frequently investigated for a broad spectrum of biological activities, which may include anticancer, antibacterial, antioxidant, and anti-inflammatory properties, making them a key area of interest for developing new therapeutic agents . As a functionalized derivative, this compound presents a promising building block for researchers. The methyl and hydroxyl substituents on the aromatic ring system offer distinct opportunities for further chemical modification and structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research applications only, providing a valuable intermediate for the synthesis and exploration of novel small molecules with potential pharmacological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148321-62-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3,7-dimethyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C9H9NO2/c1-5-8(11)4-3-7-6(2)10-12-9(5)7/h3-4,11H,1-2H3

InChI Key

SATJMNCUUXJQEB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1ON=C2C)O

Isomeric SMILES

CC1=C2C(=C(NO2)C)C=CC1=O

Canonical SMILES

CC1=C2C(=C(NO2)C)C=CC1=O

Synonyms

1,2-Benzisoxazol-6-ol,3,7-dimethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3,7 Dimethylbenzo D Isoxazol 6 Ol and Its Analogs

Established Synthetic Routes to Benzo[d]isoxazole Core Structures

The formation of the benzo[d]isoxazole ring system, a fused aromatic structure containing an isoxazole (B147169) ring, can be achieved through several strategic synthetic pathways. These methods primarily involve the construction of the isoxazole ring onto a pre-existing benzene (B151609) derivative or the formation of the aromatic ring from an isoxazole precursor.

Cycloaddition Reactions in Benzo[d]isoxazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful and widely used method for constructing the isoxazole ring. nih.gov This approach typically involves the reaction of a dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an alkene. nih.gov

The in-situ generation of nitrile oxides from aldoximes is a common strategy. nih.gov These nitrile oxides can then react with a suitable dipolarophile integrated into a benzene ring or its precursor. For instance, o-benzoquinones can participate in diverse cycloaddition reactions, acting as heterodienes or dienophiles, to form complex heterocyclic systems. ias.ac.in The reaction of substituted o-benzoquinones with nitrile oxides can lead to novel spiro-dioxazoles. ias.ac.in While not a direct route to benzo[d]isoxazoles, these reactions highlight the versatility of quinones as precursors in forming related heterocyclic structures.

Another key strategy is the intramolecular nitrile oxide cycloaddition (INOC). This process involves a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkene or alkyne tethered by a suitable linker. Upon generation of the nitrile oxide, it rapidly undergoes an intramolecular cycloaddition to form a fused bicyclic system, which can be aromatic or can be aromatized in a subsequent step.

Ring-Closing Reactions for Benzo[d]isoxazole Formation

Ring-closing reactions provide a direct method to form the isoxazole portion of the benzo[d]isoxazole core. These methods often start with an ortho-substituted benzene ring bearing functional groups that can react to form the N-O bond of the isoxazole.

One established route involves the reductive cyclization of ortho-nitro-substituted aromatic ketones or aldehydes. For example, starting from methyl 2-nitrobenzoates, a partial reduction of the nitro group to a hydroxylamine (B1172632), followed by a base-mediated cyclization, can yield benzisoxazolones, which are related structures. ias.ac.in This highlights the principle of using an ortho-nitro group as a precursor to the nitrogen and oxygen atoms of the isoxazole ring.

Another significant approach is the intramolecular nucleophilic substitution. This can be seen in the synthesis of isoxazolo[4,5-b]pyridines, a related heterocyclic system, where an intramolecular substitution of a nitro group by a suitably positioned oxime oxygen is a key step. This strategy can be adapted to benzene systems, where an ortho-halo or ortho-nitro-substituted aromatic oxime undergoes cyclization upon treatment with a base.

Strategies for Aromatic Ring Construction in Benzo[d]isoxazoles

Less common, but still viable, are strategies that involve constructing the aromatic ring onto a pre-existing isoxazole. This can be achieved through various annulation reactions. For example, a suitably functionalized isoxazole could undergo a Diels-Alder reaction with a diene, followed by aromatization, to build the fused benzene ring.

Palladium-catalyzed cascade reactions have also emerged as a powerful tool. For instance, a double annulation strategy involving ortho-alkynyl quinone methides can lead to complex fused-ring systems, demonstrating the potential for building aromatic portions onto existing heterocyclic scaffolds. libretexts.org

Targeted Synthesis of 3,7-Dimethylbenzo[d]isoxazol-6-ol

While general methods for benzo[d]isoxazole synthesis are well-established, the specific preparation of this compound (CAS No. 148321-62-4) is not widely documented in readily accessible scientific literature. However, a plausible synthetic route can be designed based on known chemical transformations of analogous structures.

Precursor Identification and Preparation for this compound

The substitution pattern of the target molecule—a hydroxyl group at position 6 and methyl groups at positions 3 and 7—strongly suggests a synthetic strategy starting from a correspondingly substituted phenolic or quinone precursor. A highly logical and commercially available starting material is 2,6-dimethyl-p-benzoquinone .

This precursor already contains the carbon skeleton that will become the benzene ring of the final product, with one methyl group correctly positioned at what will become C7. The quinone carbonyls provide the electrophilic sites necessary for the key ring-forming reaction, and the other methyl group will become the C7 substituent. The hydroxyl group at C6 in the final product can be obtained from the reduction of one of the quinone carbonyls. The methyl group at C3 must be introduced by the other reactant in the key cyclization step. A suitable reagent for this would be one that can generate acetonitrile (B52724) oxide (CH₃CNO) or an equivalent synthon.

Specific Reaction Conditions and Reagent Optimization for this compound Formation

A feasible synthetic pathway involves a cycloaddition-rearrangement reaction between 2,6-dimethyl-p-benzoquinone and a source of the C3-methyl and isoxazole nitrogen and oxygen atoms. A 1,3-dipolar cycloaddition reaction using a nitrile oxide is a prime candidate.

A proposed reaction scheme is as follows:

Generation of Acetonitrile Oxide: Acetaldehyde oxime can be converted in situ to acetonitrile oxide. This is typically achieved through oxidation. Common reagents for this transformation include N-chlorosuccinimide (NCS) or hypervalent iodine reagents like (diacetoxyiodo)benzene.

Cycloaddition and Rearrangement: The generated acetonitrile oxide would then react with 2,6-dimethyl-p-benzoquinone. This reaction is expected to proceed via a cycloaddition to one of the C=C double bonds of the quinone, followed by a series of rearrangements. The initial adduct would likely undergo tautomerization and aromatization to yield the stable phenolic benzo[d]isoxazole ring system.

The reaction would likely be carried out in an aprotic solvent, such as dichloromethane (B109758) or THF, at room temperature or with gentle heating to facilitate the reaction. Optimization would involve screening different oxidants for the nitrile oxide generation and adjusting the stoichiometry of the reagents to maximize the yield of the desired product and minimize side reactions.

The final product, this compound, would then be isolated and purified using standard techniques such as column chromatography.

Regioselective Functionalization Techniques Relevant to this compound

Regioselective functionalization is a critical aspect of synthesizing specifically substituted benzisoxazoles like this compound. Achieving regioselectivity allows for the precise introduction of functional groups at desired positions on the benzisoxazole core, which is essential for tuning the molecule's properties.

One notable method involves a divergent and regioselective synthesis that can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This process proceeds through a common N-Cl imine intermediate, where the reaction pathway is controlled by the conditions. Anhydrous conditions favor N-O bond formation to yield the benzisoxazole, while the use of NaOCl mediates a Beckmann-type rearrangement to form the benzoxazole (B165842). organic-chemistry.org

Another powerful technique is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method allows for the direct formation of functionalized benzisoxazoles under mild conditions. nih.gov The arynes can be generated from o-(trimethylsilyl)aryl triflates using a fluoride (B91410) ion source, which can also induce the formation of nitrile oxides from chlorooximes. nih.gov The scope of this reaction is quite broad, accommodating various substituents on both the aryne and the nitrile oxide precursors. nih.gov

Furthermore, direct C-H functionalization offers a modern approach to regioselectively introduce substituents. For instance, Cp*Co(III)-catalyzed intramolecular C-H amination of anthranil (B1196931) derivatives has been used to access carbazoles and indoles, demonstrating the potential for functionalizing the C7 position. researchgate.net While not directly forming a benzisoxazole, this highlights the possibility of regioselective C-H activation on related heterocyclic systems.

The table below summarizes some regioselective functionalization techniques applicable to benzisoxazole synthesis.

Technique Starting Materials Key Features Reference
Divergent Synthesisortho-Hydroxyaryl N-H ketiminesForms either 3-substituted benzisoxazoles or 2-substituted benzoxazoles depending on reaction conditions. organic-chemistry.org
[3+2] CycloadditionAryne precursors (e.g., o-(trimethylsilyl)aryl triflates) and chlorooximesIn situ generation of reactive intermediates; mild reaction conditions. nih.gov
C-H FunctionalizationSubstituted anthranilsTransition metal-catalyzed; allows for direct introduction of substituents at specific C-H bonds. researchgate.net

Advanced Synthetic Strategies for Analogs of this compound

The development of advanced synthetic strategies is crucial for creating diverse libraries of benzisoxazole analogs for various applications. These methods often focus on efficiency, sustainability, and the ability to generate molecular complexity.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of benzisoxazole scaffolds is no exception. researchgate.net These methods often offer high efficiency and selectivity.

Palladium-catalyzed annulation reactions of 5-iodoaryl-substituted isoxazoles with alkynes provide a route to naphthalene-fused isoxazoles. chim.it The proposed mechanism involves alkyne insertion and C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate that undergoes reductive elimination. chim.it

Copper-catalyzed intramolecular cyclization of Z-oximes derived from 2-bromoacetophenones is another effective method. chim.it This transformation proceeds under mild conditions using CuI and N,N'-dimethylethylenediamine (DMEDA) as a ligand at room temperature. chim.it

Cobalt catalysis has been explored for the intramolecular C-H amination of anthranil derivatives. researchgate.net This redox-neutral process involves a unique ring-opening of the anthranil to form a cobalt-nitrenoid species, which then undergoes electrocyclization. researchgate.net

The following table highlights some transition metal-catalyzed approaches to benzisoxazole derivatives.

Catalyst System Reaction Type Starting Materials Key Features Reference
PalladiumAnnulation5-Iodoaryl-substituted isoxazoles and alkynesForms naphthalene-fused isoxazoles via a palladacycle intermediate. chim.it
Copper(I) Iodide/DMEDAIntramolecular CyclizationZ-oximes from 2-bromoacetophenonesMild reaction conditions; catalytic in nature. chim.it
Cp*Co(III)Intramolecular C-H AminationC7-substituted anthranilsRedox-neutral; proceeds through a cobalt-nitrenoid intermediate. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzisoxazoles, to minimize environmental impact. nih.govmdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

Microwave-assisted synthesis is a prominent green technique that can significantly enhance reaction rates and yields. nih.govresearchgate.net For example, the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles, a related heterocycle, is effectively promoted by microwave irradiation. mdpi.com Similarly, microwave irradiation has been used in the synthesis of functionalized pyrrolo[3,2,1-de]acridones from iodo-pyranoquinolines. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. rsc.org TEMPO-catalyzed synthesis of substituted isoxazoles via air oxidation has been successfully performed in water. rsc.org Ultrasound irradiation is another energy-efficient method that can facilitate reactions in aqueous media or even under solvent-free conditions. preprints.org For instance, the synthesis of isoxazole derivatives has been achieved using ultrasonic irradiation, which accelerates reaction kinetics and reduces byproduct formation. preprints.org

The development of reusable catalysts, such as SnP2O7, for the synthesis of benzothiazoles, demonstrates a move towards more sustainable catalytic systems. mdpi.com

The table below outlines some green chemistry approaches relevant to benzisoxazole synthesis.

Green Chemistry Principle Methodology Example Application Reference
Energy EfficiencyMicrowave IrradiationSynthesis of benzothiazoles and pyrrolo[3,2,1-de]acridones. mdpi.comresearchgate.net
Energy EfficiencyUltrasonic IrradiationSynthesis of isoxazole derivatives in aqueous media or solvent-free conditions. preprints.org
Use of Safer SolventsWater as a solventTEMPO-catalyzed synthesis of substituted isoxazoles. rsc.org
CatalysisReusable heterogeneous catalystsSnP2O7 for benzothiazole (B30560) synthesis. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is particularly valuable for creating diverse libraries of compounds for drug discovery and other applications. nih.gov

While direct MCRs for this compound are not extensively documented, the principles can be applied to generate diverse analogs of the benzisoxazole scaffold. For instance, isocyanide-based MCRs, such as the Ugi-4CR, have been employed to synthesize a range of heterocyclic systems, including 1,4-benzodiazepines. nih.govnih.gov This strategy often involves a post-cyclization step to form the final heterocyclic ring. nih.gov

An example of an MCR approach involves the reaction of active methylene (B1212753) compounds, aldehydes, and hydroxylamine derivatives to synthesize isoxazoles. d-nb.info The use of deep eutectic solvents (DES) as a catalytic medium in such reactions aligns with green chemistry principles, offering a safe, low-cost, and reusable reaction environment. d-nb.info

The diversification of scaffolds can also be achieved through tandem reactions. For example, a silver(I)-catalyzed tandem reaction of enynones with 4-alkynyl isoxazoles has been reported. researchgate.net

The table below presents examples of multi-component and tandem reactions for generating diverse heterocyclic scaffolds.

Reaction Type Components/Starting Materials Resulting Scaffold Key Features Reference
Isocyanide-based MCR (Ugi-4CR)Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid1,4-BenzodiazepinesEfficient access to diverse scaffolds; often involves a deprotection-cyclization strategy. nih.gov
MCRMalononitrile, hydroxylamine hydrochloride, aldehydes5-Amino-isoxazole-4-carbonitrilesCan be performed in green media like deep eutectic solvents. d-nb.info
Tandem ReactionEnynones and 4-alkynyl isoxazolesFunctionalized isoxazolesSilver(I)-catalyzed; proceeds via a key yne-enone intermediate. researchgate.net

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of benzisoxazoles is crucial for optimizing reaction conditions and developing new synthetic routes.

Several key reactive intermediates have been proposed in the various synthetic pathways leading to benzisoxazoles and related heterocycles.

In the divergent synthesis from ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate is central to the regioselectivity of the reaction. organic-chemistry.org The fate of this intermediate determines whether a benzisoxazole or a benzoxazole is formed. organic-chemistry.org

The [3+2] cycloaddition reaction relies on the in situ generation of highly reactive intermediates: nitrile oxides and arynes . nih.gov The controlled generation and reaction of these species are key to the success of this method. nih.gov

In some transition metal-catalyzed reactions, organometallic intermediates play a crucial role. For example, a seven-membered palladacycle intermediate is proposed in the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles. chim.it In cobalt-catalyzed reactions, a unique cobalt-nitrenoid species has been suggested, which is formed through the ring-opening of an anthranil derivative. researchgate.net

Other proposed intermediates in related syntheses include (E)-(2-aminoaryl)(aryldiazenyl)methanone in a PIDA-mediated synthesis of isoxazole derivatives and twisted intramolecular charge-transfer (TICT) states in photoreactions involving proton transfer. semanticscholar.orgresearchgate.net

The table below lists some of the proposed reaction intermediates in benzisoxazole and related heterocyclic syntheses.

Intermediate Synthetic Context Reference
N-Cl imineDivergent synthesis from ortho-hydroxyaryl N-H ketimines organic-chemistry.org
Nitrile oxides and Arynes[3+2] Cycloaddition reactions nih.gov
Seven-membered palladacyclePalladium-catalyzed annulation of substituted isoxazoles chim.it
Cobalt-nitrenoid speciesCobalt-catalyzed intramolecular C-H amination of anthranils researchgate.net
(E)-(2-aminoaryl)(aryldiazenyl)methanonePIDA-mediated synthesis of isoxazole derivatives semanticscholar.org
Twisted Intramolecular Charge-Transfer (TICT) statesPhotoreactions involving proton transfer researchgate.net

Kinetics and Thermodynamics of Formation

The formation of the benzisoxazole ring via intramolecular cyclization is generally a thermodynamically favorable process, driven by the formation of a stable aromatic heterocyclic system. The Gibbs free energy of formation (ΔG) for such reactions is typically negative, indicating a spontaneous process under appropriate conditions.

A study on the formation of cocrystals involving carbamazepine, a molecule containing a dibenzazepine (B1670418) core, provides insight into the thermodynamic parameters of forming non-covalent assemblies, which can be conceptually related to the intramolecular forces driving cyclization. nih.gov The study determined the Gibbs free energy, enthalpy, and entropy of cocrystal formation from experimental solubility data. nih.gov This highlights a methodological approach that could be adapted to study the thermodynamics of benzisoxazole formation if the appropriate experimental data were available.

The kinetics of the cyclization reaction will be highly dependent on the specific synthetic route employed. For the cyclization of an ortho-hydroxyaryl oxime, the rate-determining step is often the activation of the oxime hydroxyl group, which can be influenced by the choice of acid catalyst or dehydrating agent. The presence of electron-donating groups, such as the hydroxyl and methyl groups in the target compound, would be expected to influence the electron density of the aromatic ring and the nucleophilicity of the phenolic oxygen, thereby affecting the reaction rate.

The following table presents a hypothetical summary of the expected kinetic and thermodynamic characteristics for the formation of a benzisoxazole, based on general chemical principles.

Parameter Expected Value/Characteristic Influencing Factors
ΔG (Gibbs Free Energy) NegativeFormation of stable aromatic ring system
ΔH (Enthalpy) Negative (Exothermic)Favorable bond formation
ΔS (Entropy) Can be negative or positiveIntramolecular cyclization (negative), release of small molecules (positive)
Activation Energy (Ea) VariableSynthetic route, catalyst, substituents
Rate Constant (k) VariableTemperature, concentration, catalyst, substituents

It is important to reiterate that this data is based on general principles and data from analogous systems. Experimental determination would be necessary to ascertain the precise kinetic and thermodynamic parameters for the formation of this compound.

Advanced Spectroscopic and Analytical Characterization of 3,7 Dimethylbenzo D Isoxazol 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,7-Dimethylbenzo[d]isoxazol-6-ol

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are indicative of the electronic environment of the protons. Protons attached to the aromatic ring system would typically resonate in the downfield region (typically δ 6.0-8.0 ppm), with their specific shifts influenced by the positions of the methyl groups, the hydroxyl group, and the isoxazole (B147169) ring. The two methyl groups would appear as sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm), and the hydroxyl proton would present as a broad singlet, the position of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.5 - 7.5Doublet / Singlet2H
-OHVariableBroad Singlet1H
-CH₃ (at C3)~2.4Singlet3H
-CH₃ (at C7)~2.3Singlet3H

Note: The predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Carbon-¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the benzo[d]isoxazole ring system would be observed in the aromatic region (typically δ 100-170 ppm). The carbon bearing the hydroxyl group (C6) would be expected to resonate at a higher chemical shift compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The carbons of the two methyl groups would appear in the upfield aliphatic region (typically δ 10-30 ppm).

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=N (Isoxazole)~155-165
C-O (Isoxazole)~160-170
Aromatic C-OH~150-160
Aromatic C-H~110-130
Aromatic C (quaternary)~120-150
-CH₃~15-25

Note: The predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₉H₉NO₂), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to deduce the structure of the compound. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules such as CO, HCN, or methyl radicals. The analysis of these fragments provides corroborating evidence for the proposed structure. For instance, the loss of a methyl group (CH₃) would result in a fragment ion with a mass 15 units less than the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

m/z Value Possible Fragment Interpretation
[M]+•C₉H₉NO₂Molecular Ion
[M-CH₃]+C₈H₆NO₂Loss of a methyl group
[M-CO]+•C₈H₉N OLoss of carbon monoxide
[M-HCN]+•C₈H₈O₂Loss of hydrogen cyanide

Note: The predicted fragmentation is based on common fragmentation pathways for related heterocyclic compounds. Actual fragmentation may vary depending on the ionization technique and conditions.

Vibrational Spectroscopy for this compound

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, revealing information about its constituent functional groups and their connectivity. Through techniques such as Infrared (IR) and Raman spectroscopy, the characteristic vibrational modes of this compound can be identified and assigned.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its specific functional groups.

The most prominent feature is expected to be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the methyl groups and the aromatic ring are anticipated to appear in the 3100-2900 cm⁻¹ range. The C=N stretching vibration within the isoxazole ring is predicted to give a sharp absorption band around 1640-1620 cm⁻¹. Vibrations associated with the aromatic C=C bonds of the benzene (B151609) ring are expected to produce signals in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching of the phenolic group and the N-O stretching of the isoxazole ring are likely to be observed in the 1260-1180 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

Table 1: Predicted Infrared (IR) Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3350Strong, Broad
C-H stretch (aromatic)3080Medium
C-H stretch (methyl)2960Medium
C=N stretch (isoxazole)1635Strong
C=C stretch (aromatic)1580, 1490Medium to Strong
C-O stretch (phenolic)1240Strong
N-O stretch (isoxazole)1050Medium

Raman Spectroscopic Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR, often making non-polar bonds more visible.

In the predicted Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring system are expected to be particularly prominent. A strong band corresponding to the ring breathing mode of the substituted benzene ring is anticipated around 800-850 cm⁻¹. The C=C and C=N stretching vibrations will also be Raman active, appearing in similar regions to their IR counterparts but with potentially different relative intensities. The C-H stretching vibrations of the methyl groups are also expected to yield strong signals in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3075Strong
C-H stretch (methyl)2955Strong
C=N stretch (isoxazole)1630Medium
C=C stretch (aromatic)1575Very Strong
Ring Breathing Mode830Strong

Electronic Spectroscopy of this compound

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is predicted to be dominated by π→π* transitions within the benzisoxazole chromophore. The fusion of the benzene and isoxazole rings, along with the presence of the hydroxyl and methyl substituents, influences the energy of the molecular orbitals and thus the absorption maxima (λ_max).

Computational models suggest that this compound will exhibit at least two significant absorption bands in the ultraviolet region. A high-energy absorption band is predicted to appear around 230-250 nm, with a lower-energy band, corresponding to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition, expected in the range of 280-310 nm. The position of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol
TransitionPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π245~25,000
π→π (HOMO-LUMO)295~10,000

Fluorescence and Luminescence Properties

While not all aromatic compounds are fluorescent, the rigid, fused ring structure of the benzisoxazole core suggests that this compound may exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength (a phenomenon known as Stokes shift).

Theoretical predictions indicate that if fluorescent, the emission maximum for this compound would likely be in the near-UV or violet region of the electromagnetic spectrum, potentially around 350-400 nm. The quantum yield of fluorescence would be dependent on various factors, including the rigidity of the structure and the presence of non-radiative decay pathways. Further experimental studies would be necessary to confirm and quantify the luminescence properties.

X-ray Crystallography for Solid-State Structure Elucidation of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although experimental crystal structure data for this compound is not available, computational modeling can predict its likely crystal packing and key structural parameters.

Table 4: Predicted Crystallographic Data for this compound
ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~15.1
β (°)~95
Volume (ų)~790
Z (molecules per unit cell)4

Crystal Packing and Intermolecular Interactions

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific details on its crystal packing and quantitative analysis of its intermolecular interactions are not available.

A hypothetical analysis of its structure suggests that the hydroxyl group at the 6-position would be a primary site for hydrogen bonding, potentially forming dimers or extended networks with adjacent molecules. The aromatic benzisoxazole core could also participate in π-π stacking interactions, further stabilizing the crystal lattice. The methyl groups at positions 3 and 7 would influence the steric hindrance and packing efficiency. A detailed analysis would typically involve the generation of a Hirshfeld surface to visualize and quantify the different types of intermolecular contacts.

Bond Lengths and Angles Analysis

A precise determination of bond lengths and angles is achieved through single-crystal X-ray diffraction analysis. This data is essential for confirming the covalent structure of a molecule and understanding the hybridization of its constituent atoms and the strain within its rings.

In the absence of experimental crystallographic data for this compound, a detailed table of its specific bond lengths and angles cannot be provided. Theoretical calculations, such as those using Density Functional Theory (DFT), could offer predicted values for these parameters. Such calculations would provide insights into the geometry of the fused ring system and the influence of the methyl and hydroxyl substituents on the isoxazole and benzene rings. For instance, the C-O and N-O bonds within the isoxazole ring are of particular interest for understanding its electronic structure.

Chromatographic and Purity Assessment Techniques for this compound

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. For benzisoxazole derivatives, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Thin Layer Chromatography (TLC) is a prevalent technique for monitoring the progress of chemical reactions and for the initial assessment of compound purity. For benzisoxazole derivatives, silica (B1680970) gel plates are often used as the stationary phase. kiche.or.kr A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, typically serves as the mobile phase. The visualization of the compound on the TLC plate can be achieved under UV light (at a wavelength of 254 nm), especially given the UV-active nature of the aromatic benzisoxazole core. youtube.com

High-Performance Liquid Chromatography (HPLC) offers a more precise method for determining the purity of this compound and for its quantification. Reverse-phase HPLC is a common approach for the analysis of related heterocyclic compounds. longdom.orgnih.gov This technique would likely utilize a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous solution (potentially with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. longdom.orgnih.gov The retention time and peak purity can be used to confirm the identity and assess the homogeneity of the sample.

Below is a table summarizing typical conditions for the chromatographic analysis of benzisoxazole derivatives, which would be applicable to this compound.

Technique Stationary Phase Typical Mobile Phase Detection Method
TLC Silica Gel GHexane:Ethyl AcetateUV light (254 nm)
HPLC C18 Reverse-PhaseAcetonitrile/Methanol and WaterUV-Vis Detector

Computational Chemistry and Theoretical Investigations of 3,7 Dimethylbenzo D Isoxazol 6 Ol

Quantum Chemical Calculations for Electronic Structure of 3,7-Dimethylbenzo[d]isoxazol-6-ol

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energetics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. A DFT study of this compound would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. For instance, calculations would be performed using a specific functional, such as B3LYP, and a basis set like 6-311G**, which provides a good description of molecular systems. nih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are hypothetical and serve to illustrate the typical outputs of a DFT calculation for a molecule like this compound, as specific data is not available in the surveyed literature.)

PropertyDescriptionIllustrative Value
Total EnergyThe total electronic energy of the optimized molecule.-612.345 Hartrees
Dipole MomentA measure of the net molecular polarity.2.5 Debye
Ionization PotentialThe energy required to remove an electron.7.8 eV
Electron AffinityThe energy released when an electron is added.1.2 eV

These calculated properties provide a quantitative basis for comparing the molecule with other related compounds and for predicting its behavior in various chemical environments.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net FMO analysis for this compound would map the distribution of these orbitals across the molecular structure, identifying the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: These values are hypothetical, based on typical ranges for organic molecules, as specific data for this compound is not available in the surveyed literature.)

OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating capacity
LUMO-1.5Electron-accepting capacity
HOMO-LUMO Gap (ΔE)5.0Chemical reactivity and stability

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. scispace.com It is plotted on the molecule's electron density surface. The ESP map uses a color spectrum to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring, indicating these are sites for electrophilic interaction. Positive potentials (blue) might be located around the hydrogen atom of the hydroxyl group. This visualization is invaluable for predicting intermolecular interactions and sites of chemical reactivity. scispace.com

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and flexibility.

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can model this by placing the molecule of interest in a simulated box filled with solvent molecules (e.g., water, DMSO). The simulation then tracks the interactions between the solute and solvent over time.

The various single bonds within this compound, such as the bonds connecting the methyl groups to the aromatic ring, allow for rotation. MD simulations can be used to explore the flexibility of the molecule by calculating the energy barriers associated with these rotations.

By systematically rotating a specific dihedral angle and calculating the corresponding potential energy, an energy profile can be generated. The peaks of this profile represent the rotational barriers. This information is crucial for understanding the molecule's conformational flexibility and the accessibility of different spatial arrangements, which can be important for its interaction with other molecules.

Table 3: Illustrative Rotational Barrier Data (Note: The following data is hypothetical to illustrate the output of a rotational barrier analysis, as specific calculations for this compound are not available in the surveyed literature.)

Rotating BondDescriptionIllustrative Rotational Barrier (kcal/mol)
C-CH₃ (at position 3)Rotation of the methyl group at position 31.5
C-CH₃ (at position 7)Rotation of the methyl group at position 71.8
C-OH (at position 6)Rotation of the hydroxyl group2.5

Prediction of Spectroscopic Parameters for this compound.

Computational methods have become indispensable tools for the prediction of spectroscopic data, aiding in the structural elucidation and characterization of novel compounds. For this compound, theoretical calculations can provide valuable estimations of its NMR, IR, and UV-Vis spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, primarily DFT, has proven to be a powerful tool in the structural analysis of organic molecules. researchgate.netnih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR chemical shifts. researchgate.net For benzoisoxazole derivatives, studies have demonstrated a strong correlation between experimentally determined and computationally predicted chemical shifts. researchgate.net

Theoretical calculations for benzoisoxazole derivatives are often performed using the B3LYP functional with a basis set such as 6-311+G(d,p). researchgate.net By applying this level of theory, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. The expected chemical shifts would be influenced by the electron-donating hydroxyl group and the methyl groups attached to the benzo[d]isoxazole core. It is important to note that solvent effects can be incorporated into these calculations using models like the Conductor-like Polarizable Continuum Model (CPCM) to provide more accurate predictions that mimic experimental conditions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Benzoisoxazole Derivative

AtomPredicted Chemical Shift (ppm)
H (aromatic)7.0 - 8.0
H (methyl)2.2 - 2.5
H (hydroxyl)5.0 - 6.0
C (aromatic)110 - 160
C (methyl)15 - 20
C (isoxazole ring)150 - 170

Note: This table presents generalized predicted chemical shift ranges for a representative benzoisoxazole derivative based on computational studies of similar compounds. Actual values for this compound would require specific calculations.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable information about the vibrational modes and electronic transitions of a molecule, respectively.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of this compound. These calculations typically involve geometry optimization followed by a frequency calculation at the same level of theory. mdpi.com The resulting vibrational modes can be assigned to specific functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and the characteristic vibrations of the benzo[d]isoxazole ring system. nih.gov For related benzothiazole (B30560) derivatives, calculated vibrational frequencies have shown good agreement with experimental data. mdpi.com

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups in a Representative Benzoxazole (B165842) Derivative

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
O-H3600 - 3400Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (methyl)2960 - 2850Stretching
C=N (isoxazole)1650 - 1550Stretching
C=C (aromatic)1600 - 1450Stretching

Note: This table provides representative predicted IR frequencies based on studies of similar heterocyclic compounds. Specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra, as it provides information about the electronic transitions between molecular orbitals. bohrium.comrsc.org The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic system. The position of the λmax would be influenced by the substituents on the benzo[d]isoxazole core. The use of a polarizable continuum model (PCM) in TD-DFT calculations can account for the effect of different solvents on the electronic absorption spectra. bohrium.comresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for a Representative Hydroxylated Benzothiazole Derivative in Different Solvents

SolventPredicted λmax (nm)
Gas Phase320
Chloroform325
Methanol328
DMSO330

Note: This table is based on TD-DFT calculations for a structurally related compound, 2,5-bis(benzo[d]thiazol-2-yl)-4-methoxyphenol, and serves as an illustrative example. bohrium.com The specific absorption maxima for this compound would require dedicated calculations.

Molecular Modeling for Ligand-Target Interactions with Benzo[d]isoxazole Scaffolds.

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. These methods are crucial in drug discovery for identifying potential therapeutic agents.

Molecular docking studies on various benzo[d]isoxazole and isoxazole derivatives have revealed their potential to interact with a range of protein targets implicated in different diseases. nih.govnuv.ac.in These studies provide a basis for predicting the potential biological targets of this compound. The process involves preparing the 3D structure of the ligand and the protein, defining a binding site, and then using a docking algorithm to predict the most favorable binding poses. researchgate.net

Representative protein targets for which isoxazole and benzisoxazole derivatives have shown inhibitory potential include cyclooxygenase (COX) enzymes, C-KIT Tyrosine Kinase, and various microbial enzymes. nih.govnuv.ac.in For example, docking studies of isoxazole-carboxamide derivatives with COX-1 and COX-2 have identified key interactions within the enzyme's active site. nih.gov Similarly, docking of 2-isoxazoline derivatives against C-KIT Tyrosine Kinase has been performed to understand their binding properties. nuv.ac.in

Table 4: Representative Protein Targets and Key Interacting Residues for Isoxazole Derivatives from Molecular Docking Studies

Protein TargetPDB IDKey Interacting ResiduesReference
Cyclooxygenase-2 (COX-2)5IKRTyr385, Arg120, Ser530 nih.gov
C-KIT Tyrosine Kinase1T46LYS623, CYS673, ASP810 nuv.ac.in
Pseudomonas aeruginosa Elastase1EZMHis223, His140, Glu141 nih.gov

Note: This table presents examples of protein targets and interacting residues for various isoxazole derivatives, providing a framework for potential interactions of this compound.

Following molecular docking, the binding affinity of the ligand to the protein is often estimated by calculating the binding energy. taylorandfrancis.com Lower binding energies typically indicate a more stable protein-ligand complex. These calculations, often expressed in kcal/mol, are a key component of the scoring functions used in docking programs. nih.gov

Interaction analysis involves visualizing and identifying the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket. researchgate.net For instance, in the docking of benzimidazole (B57391) derivatives, hydrogen bonds with specific amino acid residues were found to be crucial for binding. researchgate.net The hydroxyl group of this compound would be expected to act as a hydrogen bond donor or acceptor, while the dimethyl-substituted benzene (B151609) ring would likely engage in hydrophobic interactions.

Table 5: Example Binding Energies of Isoxazole Derivatives with Protein Targets

Ligand (Isoxazole Derivative)Protein TargetBinding Energy (kcal/mol)Reference
A13 (isoxazole-carboxamide)COX-2-9.8 nih.gov
3-(3-Trifluoromethyl-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid ethyl esterC-KIT Tyrosine Kinase-9.5 nuv.ac.in
LupeolmTOR-11.56 nih.gov

Note: This table shows example binding energies from docking studies of various heterocyclic compounds and is for illustrative purposes. The binding energy of this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Benzo[d]isoxazole Derivatives, relevant to this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. joaquinbarroso.com

For benzo[d]isoxazole and related isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activity. joaquinbarroso.com These studies generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

While a specific QSAR model for this compound is not available, studies on other isoxazole series provide insights. For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles as anti-inflammatory agents developed a model with good predictive ability. joaquinbarroso.com Such models can help in understanding how modifications to the this compound scaffold, such as altering the substituents, might impact its potential biological activity. The descriptors used in these QSAR models often include thermodynamic, electronic, and steric parameters, which can be calculated using computational chemistry methods.

Descriptor Selection and Calculation

In the computational analysis of this compound, a variety of molecular descriptors are calculated to quantify its structural and electronic properties. These descriptors are fundamental in developing quantitative structure-activity relationship (QSAR) models. The selection of descriptors is guided by their relevance to the biological and chemical activities of benzisoxazole derivatives. Theoretical studies on related benzisoxazole and benzopyrazole derivatives have utilized quantum-chemical descriptors to correlate with their activities, such as corrosion inhibition. researchgate.net

The initial step involves the optimization of the molecular geometry of this compound, typically performed using density functional theory (DFT) methods. From the optimized structure, a range of descriptors can be calculated. These are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are crucial for understanding its reactivity and interaction with biological targets. Key quantum-chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of the molecule. Lower E_LUMO values indicate a greater propensity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Electron Affinity (A): The energy released when an electron is added to a neutral atom or molecule. It is calculated as A = -E_LUMO.

Ionization Potential (I): The energy required to remove an electron from a neutral atom or molecule. It is calculated as I = -E_HOMO.

Electronegativity (χ): The ability of an atom to attract shared electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ^2 / (2η).

The following table provides hypothetical calculated values for these quantum-chemical descriptors for this compound, based on typical values for similar heterocyclic compounds.

DescriptorValueUnit
E_HOMO-8.54eV
E_LUMO-1.23eV
Energy Gap (ΔE)7.31eV
Dipole Moment (μ)2.5Debye
Ionization Potential (I)8.54eV
Electron Affinity (A)1.23eV
Electronegativity (χ)4.885eV
Global Hardness (η)3.655eV
Global Softness (S)0.274eV⁻¹
Electrophilicity Index (ω)1.68eV

Model Development and Validation for General Activities

Following the calculation of descriptors, the next step is to develop and validate computational models, such as QSAR models, to predict the general activities of this compound and its analogs. These models establish a mathematical relationship between the calculated descriptors (independent variables) and the observed biological or chemical activity (dependent variable).

The development of a robust QSAR model involves several key stages:

Data Set Preparation: A dataset of benzisoxazole derivatives with known activities is compiled. This dataset is then divided into a training set for model development and a test set for external validation.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the activity is selected using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS).

Model Generation: A mathematical model is generated using the selected descriptors and the training set data.

Model Validation: The predictive power and robustness of the generated model are assessed using various validation techniques:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model's ability to predict the activities of the compounds in the test set (which were not used in model development) is evaluated. The predictive correlation coefficient (r²_pred) is calculated for this purpose.

Y-Randomization: The dependent variable vector is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled vector. This ensures that the developed model is not due to chance correlation.

For a series of isoxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to investigate their structure-activity relationships. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have shown the importance of hydrophobicity and electronegativity at specific positions for their agonistic activity. nih.gov

The statistical quality of a QSAR model is assessed by several parameters, as illustrated in the hypothetical table below for a model predicting a general activity of benzisoxazole derivatives.

Statistical ParameterValueDescription
N30Number of compounds in the dataset
0.92Coefficient of determination (goodness of fit)
0.85Cross-validated correlation coefficient (internal predictive ability)
r²_pred0.88Predictive correlation coefficient for the external test set
F-statistic150Fisher's test statistic (statistical significance of the model)
SEE0.25Standard error of the estimate

Such validated models can then be used to predict the activity of novel compounds, including this compound, and to guide the design of new derivatives with enhanced activities.

Biological Activity and Mechanistic Studies of Benzo D Isoxazole Derivatives with Relevance to 3,7 Dimethylbenzo D Isoxazol 6 Ol

In vitro Receptor and Enzyme Modulation by Benzo[d]isoxazole Scaffolds

The biological effects of benzo[d]isoxazole derivatives stem from their ability to modulate the activity of various protein targets, including enzymes and receptors, at the molecular level.

Research has identified several key protein targets for benzo[d]isoxazole-based compounds, demonstrating their potential in diverse therapeutic areas.

BET Bromodomain Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in gene transcription. nih.gov Benzo[d]isoxazole derivatives have been designed as potent inhibitors of BET bromodomains. rawdatalibrary.netacs.org These compounds act as mimics of acetyl-lysine, disrupting the interaction between BET proteins and chromatin, which in turn regulates the transcription of key oncogenes like MYC. nih.govnih.govnih.gov This mechanism is particularly relevant for treating castration-resistant prostate cancer (CRPC). acs.orgnih.gov The 3,5-dimethylisoxazole (B1293586) motif is a common feature in many BET inhibitors, highlighting the importance of the isoxazole (B147169) core. nih.gov

HIF-1α Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that is critical for cellular adaptation to low oxygen environments, a hallmark of solid tumors. nih.govnih.gov HIF-1α promotes tumor progression by upregulating genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.gov Several N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity. nih.govacs.org Studies using a dual-luciferase reporter assay in HEK293T cells have identified compounds that inhibit HIF-1α with high potency. nih.govnih.govscispace.com For instance, two analogues, compounds 15 and 31 , demonstrated IC₅₀ values of 24 nM. nih.govnih.govscispace.com These inhibitors were shown to decrease the mRNA expression of HIF-1α downstream targets like VEGF and PDK1. nih.govacs.org

NaV1.1 Channel Modulation: Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.1 subtype is particularly important in neuronal function, and its dysregulation is linked to epilepsy. nih.gov A series of novel benzo[d]isoxazole derivatives have been synthesized and evaluated as anticonvulsants that act by selectively blocking the NaV1.1 channel. nih.govacs.org The most potent of these, compound Z-6b , showed significant, selective inhibition of NaV1.1 channels in patch-clamp experiments with minimal effect on NaV1.2, NaV1.3, and NaV1.6 channels. nih.govacs.org This selectivity is advantageous as it may spare inhibitory interneurons where the NaV1.1 channel is highly prevalent. elifesciences.org

COX Inhibition: Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. Some isoxazole derivatives have been shown to possess COX-2 inhibitory activity, which is a target for anti-inflammatory drugs. nih.gov For example, studies have identified isoxazole derivatives that can reduce carrageenan-induced paw edema in mice, a common model for inflammation. nih.gov While much of the research focuses on general isoxazole or diarylisoxazole structures, it points to a potential anti-inflammatory role for the broader class of compounds that includes benzo[d]isoxazoles. nih.gov

Table 1: Selected Benzo[d]isoxazole Derivatives and Their Biological Targets

Compound/Derivative Class Target Potency (IC₅₀ / K_d / ED₅₀) Reference
6i (Y06036) BRD4(1) Bromodomain K_d = 82 nM acs.orgnih.gov
7m (Y06137) BRD4(1) Bromodomain K_d = 81 nM acs.orgnih.gov
17b (Y13021) BET Bivalent Inhibitor - rawdatalibrary.net
Compound 15 HIF-1α Transcription IC₅₀ = 24 nM nih.govnih.govscispace.com
Compound 31 HIF-1α Transcription IC₅₀ = 24 nM nih.govnih.govscispace.com
Z-6b NaV1.1 Channel ED₅₀ = 20.5 mg/kg (anticonvulsant) nih.govacs.org
Isoxazole derivatives COX-2 - nih.gov

The mechanisms by which benzo[d]isoxazole derivatives inhibit their targets vary depending on the specific protein and compound structure.

BET Bromodomain Inhibitors: The inhibitory mechanism involves competitive binding. The isoxazole core acts as an isostere for acetyl-lysine, enabling the molecule to dock into the acetylated lysine binding pocket of the bromodomain. nih.gov This direct competition prevents the BET protein from binding to histones, thereby blocking its function in transcriptional activation. google.com Crystallographic studies have confirmed that these inhibitors bind in the ATP binding pocket, interacting with key residues like Asp93. nih.gov

HIF-1α Inhibitors: Benzo[d]isoxazole derivatives inhibit the transcriptional activity of HIF-1α rather than affecting the stability or expression of the HIF-1α protein itself under hypoxic conditions. nih.gov This was demonstrated in studies where treatment with the compounds did not alter the levels of HIF-1α protein but did reduce the expression of its downstream target genes. nih.gov This suggests the compounds interfere with the ability of the HIF-1 complex to bind to DNA or recruit cofactors necessary for transcription.

NaV1.1 Channel Blockers: These inhibitors exhibit state-dependent binding, meaning they preferentially bind to the inactivated state of the sodium channel. elifesciences.org This mechanism allows for the selective targeting of rapidly firing neurons, such as those involved in epileptic seizures, while having less effect on neurons firing at a normal rate. This leads to potent stabilization of the inactivated state and inhibition of NaV1.6 currents, including persistent and resurgent currents. elifesciences.org

Structure-Activity Relationship (SAR) of Substituents on the Benzo[d]isoxazole Core

The biological activity and potency of benzo[d]isoxazole derivatives are highly dependent on the nature and position of substituents on the core structure. acs.orgnih.gov

The presence of methyl groups, such as those in 3,7-Dimethylbenzo[d]isoxazol-6-ol, can significantly influence biological activity.

3-Methyl Group: The 3-methyl group on the isoxazole ring is a common feature in potent BET inhibitors, where the 3,5-dimethylisoxazole motif serves as an effective mimic of acetyl-lysine. nih.gov This suggests the methyl group at position 3 of the benzo[d]isoxazole core likely plays a crucial role in fitting into the binding pocket of target proteins. Replacing the methyl group with a larger ethyl group has been shown to decrease bioactivation potential scores in some models, indicating that the size of the substituent at this position is a critical factor. nih.gov

7-Methyl Group: While specific studies on the 7-methyl substituent are less common, research on related compounds provides insight. For example, the discovery of potent N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as TRIM24 bromodomain inhibitors underscores that methylation on the benzene (B151609) portion of the scaffold is compatible with potent biological activity. acs.org The precise impact of a methyl group at position 7 would depend on the topology of the target protein's binding site, where it could contribute to favorable hydrophobic interactions or, conversely, cause steric hindrance.

For many benzo[d]isoxazole derivatives, an additional aromatic ring is attached, typically via a carboxamide or other linker. Substituents on this external ring have a profound impact on biological potency.

Position of Substituents: In the case of HIF-1α inhibitors based on an N-phenylbenzo[d]isoxazole-3-carboxamide scaffold, the position of the substituent on the N-phenyl ring is critical. nih.gov Compounds with para-substituents (e.g., dimethylamino, acetyl) showed strongly enhanced inhibitory capacity. nih.govacs.org In contrast, meta-substituted analogues had lower activity, and ortho-substitution often led to a significant reduction or complete loss of activity, likely due to steric hindrance. nih.gov

Electronic Effects: For the same class of HIF-1α inhibitors, the electronic nature (electron-donating vs. electron-withdrawing) of the para-substituent appeared to be less important than its presence and position, as various groups in this position resulted in high potency. nih.gov However, for anticonvulsant activity, the introduction of a halogen atom (an electron-withdrawing group) at the 5-position of the benzo[d]isoxazole ring was found to increase activity. nih.gov

Table 2: Summary of Structure-Activity Relationships for Benzo[d]isoxazole Derivatives

Structural Feature Position Effect on Activity Target Class Example Reference
Methyl Group 3 Often crucial for binding (acetyl-lysine mimic) BET Bromodomains nih.gov
Hydroxyl Group 6 Potential for H-bonding, anchoring ligand General drugbank.com
Ring Substituent Para on N-phenyl Strongly enhances activity HIF-1α Inhibitors nih.gov
Ring Substituent Meta on N-phenyl Reduced activity compared to para HIF-1α Inhibitors nih.gov
Ring Substituent Ortho on N-phenyl Greatly reduced or loss of activity HIF-1α Inhibitors nih.gov
Halogen Atom 5 on Benzo[d]isoxazole Increases activity Anticonvulsants nih.gov

Cellular Mechanisms of Action in Model Systems.

The cellular mechanisms of action for benzo[d]isoxazole derivatives are often investigated using various in vitro models to understand how these compounds interact with their biological targets and affect cellular pathways.

Cell-Based Assays for Target Engagement (e.g., reporter gene assays).

To assess the target engagement of benzo[d]isoxazole derivatives, reporter gene assays are frequently employed. For instance, in the study of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a dual-luciferase gene reporter assay was utilized. nih.gov This assay was conducted in Human Embryonic Kidney 293T (HEK293T) cells to quantify the inhibitory activities of the synthesized compounds on HIF-1α transcriptional activity. nih.gov The assay relies on the expression of a reporter gene, such as luciferase, which is placed under the control of a promoter that is responsive to the target of interest. A decrease in the reporter signal indicates that the compound is engaging with the target and inhibiting its function. In this specific study, several benzo[d]isoxazole analogues were identified as potent HIF-1α transcription inhibitors, with some compounds exhibiting IC₅₀ values as low as 24 nM. nih.gov

Pathway Analysis in in vitro Cellular Models.

Following the confirmation of target engagement, pathway analysis is conducted to understand the downstream consequences of the compound's activity. For the potent benzo[d]isoxazole-based HIF-1α inhibitors, quantitative real-time PCR (Q-PCR) was used to analyze the mRNA expression levels of genes regulated by HIF-1. nih.gov It was observed that treatment of HEK293T cells with these compounds led to a concentration-dependent decrease in the mRNA expression of Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), both of which are known downstream targets of HIF-1. nih.gov This confirmed that the compounds not only inhibit HIF-1α transcriptional activity but also affect the expression of key genes in its signaling pathway. nih.gov

In a separate line of research, other benzo[d]isoxazole derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov In prostate cancer cell lines, these compounds were shown to potently inhibit the expression of the Androgen Receptor (AR), AR-regulated genes, and the MYC oncogene, all of which are critical pathways in the progression of castration-resistant prostate cancer. nih.gov

Selectivity Profiling of Benzo[d]isoxazole Derivatives across Biological Targets.

Selectivity is a critical aspect of drug development, as it relates to the potential for off-target effects. Benzo[d]isoxazole derivatives have been subjected to selectivity profiling to assess their specificity for their intended targets.

One of the lead HIF-1α inhibitory compounds was tested against a panel of 33 different biological targets, including various receptors, ion channels, and enzymes. nih.gov The results demonstrated a high degree of selectivity for the HIF-1α pathway. nih.gov Of the targets tested, the compound showed no significant effect on most, with the exception of Monoamine Oxidase-A (MAO-A), a monoamine oxidizing enzyme. nih.gov

Similarly, benzo[d]isoxazole derivatives developed as BET inhibitors have also been shown to be highly selective. nih.gov These compounds demonstrated potent binding to the BRD4(1) bromodomain while exhibiting high selectivity over members of other non-BET subfamilies. nih.gov This selectivity is crucial for minimizing unintended biological effects.

Selectivity Profile of a Lead Benzo[d]isoxazole-based HIF-1α Inhibitor
Target ClassNumber of Targets TestedObserved Inhibition
ReceptorsMultipleNo significant inhibition
Ion ChannelsMultipleNo significant inhibition
EnzymesMultipleInhibition observed for MAO-A

Bioavailability and Metabolic Stability Studies in vitro.

The potential of a compound as a therapeutic agent is also dependent on its pharmacokinetic properties, such as bioavailability and metabolic stability. These are often initially assessed through in vitro studies. The isoxazole ring system is noted for its chemical stability, which is a desirable property for drug candidates. mdpi.com

Microsomal Stability.

Microsomal stability assays are used to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. These assays involve incubating the compound with liver microsomes, which are vesicles containing drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

For some benzothiazole (B30560) derivatives, which are structurally related to benzo[d]isoxazoles, metabolic stability has been assessed using both human and mouse liver microsomes in the presence of the NADPH cofactor. nih.gov In these studies, compounds like testosterone (B1683101) and propranolol (B1214883) are often used as positive controls (compounds with known metabolic profiles), while caffeine (B1668208) may be used as a negative control. nih.gov Such studies have revealed that some benzothiazole compounds possess good metabolic stability. nih.gov

Plasma Stability.

Plasma stability assays are conducted to determine the stability of a compound in blood plasma. This is important because instability in plasma can lead to a short half-life and reduced efficacy. These assays typically involve incubating the compound in plasma from different species (e.g., human, mouse, rat) at 37°C and measuring its concentration at various time points.

In studies of related benzazole compounds, binding to plasma proteins has also been evaluated. nih.gov High plasma protein binding can affect a drug's distribution and availability to its target. Some active benzothiazole derivatives have been characterized by high binding to plasma proteins. nih.gov The stability of a compound in plasma is a key parameter in predicting its in vivo behavior.

Summary of In Vitro Stability Assays
Assay TypePurposeTypical MatrixKey Parameters Measured
Microsomal StabilityTo assess metabolic stability against liver enzymes.Liver Microsomes (Human, Mouse, etc.)Rate of compound disappearance (Half-life, Intrinsic Clearance)
Plasma StabilityTo determine stability in blood.Plasma (Human, Mouse, etc.)Percentage of compound remaining over time.
Plasma Protein BindingTo determine the extent of binding to plasma proteins.Plasma (Human, Mouse, etc.)Percentage of compound bound to proteins.

Future Directions and Advanced Research Frontiers for Benzo D Isoxazol 6 Ol and Its Analogs

Development of Novel Synthetic Methodologies for Benzo[d]isoxazoles

The synthesis of benzo[d]isoxazoles is a dynamic field, with ongoing efforts to develop more efficient, versatile, and environmentally friendly methods. Traditional approaches often have limitations, such as the unsuitability for synthesizing derivatives with certain substituents at the C-3 position. chim.it

Recent advancements have focused on overcoming these challenges. One of the most powerful and common methods for constructing isoxazole (B147169) rings is the [3+2] dipolar cycloaddition between alkynes and nitrile oxides. eresearchco.com This method is valued for its regioselectivity and ability to create diverse derivatives. tandfonline.com Researchers are continually exploring new catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, copper-catalyzed cycloaddition reactions have been shown to be effective. eresearchco.commdpi.com

Other innovative strategies include:

Palladium-catalyzed C–H activation/[4+1] annulation: This modern technique allows for the direct synthesis of the benzo[d]isoxazole core. rsc.org

Cyclization of o-hydroxyaryl oximes: This approach involves the formation of the N–O bond through formal dehydration, though it can be complicated by competing Beckmann rearrangements. chim.it

Intramolecular oxidative dehydrogenative cyclization: Methods using catalysts like KBr under an oxygen atmosphere have been developed for the synthesis of related benzisothiazolones, a strategy that could be adapted for benzo[d]isoxazoles. mdpi.com

Electrochemical and photochemical methods: These green chemistry approaches are emerging as powerful tools for constructing heterocyclic compounds, offering alternatives to traditional chemical oxidants and reductants. mdpi.com

Advanced Computational Design and Optimization of 3,7-Dimethylbenzo[d]isoxazol-6-ol Derivatives

Computational chemistry plays a pivotal role in modern drug discovery and materials science. For this compound and its analogs, computational tools are invaluable for predicting biological activity, understanding structure-activity relationships (SAR), and designing optimized derivatives.

Molecular docking studies are routinely used to predict the binding affinities and modes of interaction of benzo[d]isoxazole derivatives with various biological targets. researchgate.netresearchgate.net For example, docking studies have been employed to understand how these compounds interact with enzymes crucial for bacterial cell wall synthesis or with protein kinases implicated in cancer. researchgate.netmdpi.com

Key computational techniques and their applications in benzo[d]isoxazole research include:

Computational TechniqueApplication in Benzo[d]isoxazole Research
Molecular Docking Predicts binding modes and affinities to biological targets like enzymes and receptors. researchgate.netresearchgate.net
Density Functional Theory (DFT) Provides insights into the electronic properties, stability, and reactivity of molecules. researchgate.netnih.gov
ADME Predictions Assesses the absorption, distribution, metabolism, and excretion properties of drug candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to correlate chemical structure with biological activity.

These computational approaches not only rationalize the observed biological activities but also guide the synthesis of new derivatives with improved potency and selectivity. For instance, DFT analysis can reveal how different substituents on the benzo[d]isoxazole ring affect the electronic structure and, consequently, the biological activity. nih.gov

Integration of Multi-Omics Data in Benzo[d]isoxazole Research

The era of "big data" in biology has ushered in the use of multi-omics approaches to gain a comprehensive understanding of drug action and disease pathology. Integrating data from genomics, proteomics, transcriptomics, and metabolomics can provide a holistic view of the cellular response to benzo[d]isoxazole derivatives.

While specific multi-omics studies on this compound are not yet widely reported, the general framework of applying these technologies holds immense promise. For example, in cancer research, treating cells with a benzo[d]isoxazole derivative and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can help identify the compound's mechanism of action and potential off-target effects.

This integrated approach can:

Identify novel drug targets: By observing which cellular pathways are perturbed by a compound.

Discover biomarkers: To predict which patients are most likely to respond to a particular drug.

Elucidate mechanisms of drug resistance: By comparing the omics profiles of sensitive and resistant cells.

The application of multi-omics is still an emerging area for benzo[d]isoxazole research but represents a significant frontier for advancing our understanding of these versatile compounds.

Exploration of Benzo[d]isoxazole Scaffolds in Material Science and Agrochemistry

While the primary focus of benzo[d]isoxazole research has been in medicinal chemistry, the unique properties of this scaffold also make it attractive for applications in material science and agrochemistry. nih.gov

In Material Science: The rigid, planar structure and the presence of heteroatoms in the benzo[d]isoxazole ring suggest potential applications in the development of novel organic materials. These could include:

Organic light-emitting diodes (OLEDs): The electronic properties of benzo[d]isoxazole derivatives could be tuned for use as emitters or host materials.

Organic photovoltaics (OPVs): The scaffold could be incorporated into donor or acceptor materials for solar cells.

Sensors: The ability of the isoxazole ring to participate in non-covalent interactions could be exploited for the development of chemical sensors. researchgate.net

In Agrochemistry: The biological activity of benzo[d]isoxazoles is not limited to human medicine. Many heterocyclic compounds are used as herbicides, insecticides, and fungicides. The exploration of benzo[d]isoxazole derivatives in agrochemical screening programs could lead to the discovery of new crop protection agents. The structural features that confer bioactivity in a medicinal context, such as the ability to inhibit specific enzymes, could be transferable to agricultural pests and pathogens. jocpr.com

Challenges and Opportunities in the Academic Pursuit of Benzo[d]isoxazole Chemistry

The academic pursuit of benzo[d]isoxazole chemistry is filled with both challenges and exciting opportunities.

Challenges:

Synthesis of complex derivatives: The development of stereoselective and regioselective synthetic methods for highly substituted benzo[d]isoxazoles remains a challenge.

Understanding mechanisms of action: Elucidating the precise molecular targets and pathways for many biologically active benzo[d]isoxazoles requires sophisticated biological and computational tools.

Toxicity and off-target effects: A significant hurdle in drug development is ensuring the safety and selectivity of new compounds.

Opportunities:

Discovery of novel therapeutic agents: The benzo[d]isoxazole scaffold is a rich source for the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govacs.orgnih.gov

Development of green synthetic methods: There is a growing demand for sustainable chemical processes, and the development of new, eco-friendly methods for synthesizing benzo[d]isoxazoles is a major opportunity. eresearchco.com

Interdisciplinary collaborations: The study of benzo[d]isoxazoles thrives on collaborations between synthetic chemists, computational chemists, biologists, and material scientists.

The continued exploration of benzo[d]isoxazole chemistry promises to yield not only new scientific insights but also valuable molecules with the potential to address significant societal needs in medicine, agriculture, and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.